molecular formula C22H18O4 B4855711 3-[(4-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one

3-[(4-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one

Cat. No.: B4855711
M. Wt: 346.4 g/mol
InChI Key: QPMJEJYNJALXCN-UHFFFAOYSA-N
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Description

3-[(4-Methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one is a chemical compound based on the 6H-benzo[c]chromen-6-one (dibenzopyrone) scaffold, which is a structure of significant interest in medicinal chemistry and pharmacological research. Compounds within this chemical class have demonstrated a range of promising biological activities, making them valuable tools for scientific investigation. Derivatives of the 6H-benzo[c]chromen-6-one core have been identified as potent and selective agonists for the Estrogen Receptor beta (ERβ), a target relevant for various conditions including osteoporosis, cognitive deficits, and cardiovascular diseases . Furthermore, extensive research into alkoxylated 6H-benzo[c]chromen-6-one derivatives has revealed their potential as inhibitors of Phosphodiesterase 2 (PDE2) . This mechanism is considered a promising therapeutic avenue for enhancing cognitive function and providing neuroprotection, particularly in the context of neurodegenerative diseases such as Alzheimer's. One such derivative was shown to protect hippocampal HT-22 cells from corticosterone-induced neurotoxicity, a model used to screen for treatments for neurodegenerative disorders . Additionally, structurally complex analogs incorporating the benzo[c]chromen-6-one moiety have exhibited strong in vitro and in vivo antitumor activities, functioning as DNA intercalators and topoisomerase inhibitors . This product is presented as part of a collection of rare and unique chemicals for early discovery research. It is sold on an "as-is" basis, and the buyer assumes responsibility for confirming product identity and/or purity. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methoxy]-1-methylbenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O4/c1-14-11-17(25-13-15-7-9-16(24-2)10-8-15)12-20-21(14)18-5-3-4-6-19(18)22(23)26-20/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMJEJYNJALXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C3=CC=CC=C3C(=O)O2)OCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzyl alcohol and 1-methyl-6H-benzo[c]chromen-6-one.

    Protection and Activation: The hydroxyl group of 4-methoxybenzyl alcohol is protected using a suitable protecting group, followed by activation of the benzo[c]chromen-6-one core.

    Coupling Reaction: The protected 4-methoxybenzyl alcohol is then coupled with the activated benzo[c]chromen-6-one under specific reaction conditions, such as the presence of a base and a coupling agent.

    Deprotection: The final step involves the removal of the protecting group to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The methoxybenzyl group can be substituted with other functional groups to create derivatives with unique properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of functionalized compounds.

Scientific Research Applications

3-[(4-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for various diseases.

    Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(4-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological and physicochemical properties of benzocoumarin derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position 3) Molecular Weight LogP Melting Point (°C) Key Biological Activity Reference
3-[(4-Methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one 4-Methoxybenzyloxy 350.79 (calc*) ~6.7† N/A Potential ERβ modulation -
3-[(4-Chlorobenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one 4-Chlorobenzyloxy 350.80 6.79 N/A N/A
3-((4-[Hydroxymethyl]benzyl)oxy)-6H-benzo[c]chromen-6-one 4-Hydroxymethylbenzyloxy 333.10 N/A 147.0–149.2 Anticancer (preclinical)
Palomid 529 (8-(1-hydroxyethyl)-2-methoxy-3-((4-methoxybenzyl)oxy)-6H-benzo[c]chromen-6-one) 4-Methoxybenzyloxy + additional methoxy/hydroxyethyl 406.43 4.037 N/A SARS-CoV-2 RdRp inhibition
3-[(2-Chlorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one hydrate 2-Chlorobenzyloxy + 4-methyl 350.79 N/A N/A N/A

*Calculated based on molecular formula (C₂₁H₁₈O₄).
†Estimated using analogs (e.g., 4-chloro derivative: LogP 6.79 ).

Key Observations:
  • Substituent Effects on LogP : Chlorine (electron-withdrawing) and methoxy (electron-donating) groups increase lipophilicity (LogP ~6.7–6.8), whereas polar groups like hydroxymethyl reduce LogP .
  • Biological Relevance : The 4-methoxybenzyloxy group is associated with antiviral activity (Palomid 529: ΔG = -76.29 kcal/mol against SARS-CoV-2 RdRp ). ERβ selectivity is linked to hydroxyl and methoxy substituents at positions 3 and 8 .

Example :

  • 3-((4-[Hydroxymethyl]benzyl)oxy)-6H-benzo[c]chromen-6-one (): Synthesized from (4-(bromomethyl)phenyl)methanol, yielding 77% purity via column chromatography.

Biological Activity

3-[(4-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzochromenes, which are known for various pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects. Understanding its biological activity is crucial for evaluating its therapeutic potential.

  • Molecular Formula : C22H18O4
  • Molecular Weight : 346.3759 g/mol
  • IUPAC Name : 3-[(4-methoxyphenyl)methoxy]-1-methylbenzo[c]chromen-6-one

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may modulate various signaling pathways, leading to diverse biological effects.

Antioxidant Activity

Research indicates that benzochromene derivatives exhibit significant antioxidant properties. The presence of the methoxy group enhances electron-donating abilities, which may contribute to the compound's capacity to scavenge free radicals and reduce oxidative stress.

Anti-inflammatory Effects

Studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines and enzymes (such as COX and LOX). This suggests a potential role in managing inflammatory conditions.

Neuroprotective Properties

The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective studies. It has been suggested that it may promote neuronal survival and function by inhibiting phosphodiesterase (PDE) activity, which is implicated in neurodegenerative diseases.

Case Studies and Experimental Data

  • In Vitro Studies :
    • A recent study evaluated the PDE inhibitory activity of related compounds, demonstrating that certain derivatives could significantly increase cell viability in neurotoxic conditions induced by corticosterone. The best-performing compound exhibited an IC50 of 3.67 µM, highlighting the potential of these derivatives in neuroprotection .
  • Cell Viability Assays :
    • In HT-22 cells, exposure to this compound showed a dose-dependent increase in cell viability when compared to control groups exposed to neurotoxic agents .

Comparative Analysis of Biological Activity

CompoundActivity TypeIC50 (µM)Reference
This compoundPDE Inhibition3.67 ± 0.47
Urolithin BNeuroprotectionNot specified
Other benzochromene derivativesAntioxidantVariable

Q & A

Q. What are the common synthetic routes for preparing 3-[(4-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one?

A widely used method involves cyclocondensation reactions. For example, 4-chloro-2-oxo-2H-chromene-3-carbaldehyde derivatives can react with 1,3-bis(trimethylsilyloxy)-1,3-butadienes in a one-pot reaction to form the benzo[c]chromen-6-one core . Subsequent functionalization with a 4-methoxybenzyloxy group can be achieved via nucleophilic substitution or Mitsunobu reactions. Reaction conditions (e.g., temperature, catalysts) must be optimized to avoid side products like over-oxidized derivatives.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxybenzyl and methyl groups). Overlapping signals in aromatic regions may require 2D NMR (COSY, HSQC) .
  • HPLC-MS : To assess purity and molecular weight, using reverse-phase C18 columns with acetonitrile/water gradients.
  • X-ray crystallography : For unambiguous structural confirmation, particularly when substituent regiochemistry is ambiguous .

Q. What in vitro assays are suitable for initial biological activity screening?

Common assays include:

  • MTT assay : To evaluate cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).
  • DCFH-DA assay : For measuring antioxidant activity via ROS scavenging.
  • ELISA/Western blot : To assess anti-inflammatory effects (e.g., TNF-α or IL-6 inhibition) . Use positive controls (e.g., doxorubicin for cytotoxicity, ascorbic acid for antioxidant activity) to validate results.

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives with bulky substituents?

Steric hindrance from the 4-methoxybenzyl group may reduce reaction efficiency. Strategies include:

  • Using microwave-assisted synthesis to enhance reaction kinetics.
  • Employing bulky base catalysts (e.g., DBU) to facilitate deprotonation in substitution reactions.
  • Optimizing solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps) .

Q. How do structural modifications influence bioactivity?

Key SAR insights:

  • Methoxy position : Moving the methoxy group from the 4- to 2-position on the benzyl ring reduces solubility and alters binding to hydrophobic enzyme pockets .
  • Methyl group : Removal of the 1-methyl group decreases metabolic stability in liver microsome assays .
  • Core saturation : Hydrogenating the chromenone ring (to tetrahydro derivatives) enhances bioavailability but may reduce ROS scavenging .

Q. How can computational methods predict target interactions?

  • Molecular docking : Use AutoDock Vina to model binding to targets like COX-2 or topoisomerase II. Validate with experimental IC₅₀ values.
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Pay attention to hydrogen bonds with the methoxybenzyl oxygen .

Q. What strategies resolve contradictions in biological data across studies?

Discrepancies (e.g., varying IC₅₀ values) may arise from:

  • Cell line variability : Test across multiple lines (e.g., MDA-MB-231 vs. MCF-7).
  • Assay conditions : Standardize serum concentration and incubation time.
  • Sample degradation : Use LC-MS to verify compound stability during assays .

Q. How can metabolic stability be assessed preclinically?

  • Liver microsome assays : Incubate with rat/human microsomes and monitor degradation via LC-MS.
  • CYP450 inhibition screening : Use fluorogenic substrates to identify interactions with CYP3A4 or CYP2D6.
  • Metabolite profiling : Identify Phase I/II metabolites using high-resolution MS .

Methodological Considerations

Q. What precautions are critical for handling this compound?

  • Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent oxidation.
  • Waste disposal : Follow EPA guidelines for halogenated organic waste (if using halogenated intermediates).
  • PPE : Use nitrile gloves and fume hoods due to potential irritancy .

Q. How can regioselectivity challenges in substitution reactions be addressed?

  • Directing groups : Introduce temporary protecting groups (e.g., acetyl) to steer electrophilic substitution.
  • Metal catalysis : Use Pd-mediated cross-coupling for precise C–O bond formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(4-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one
Reactant of Route 2
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3-[(4-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one

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